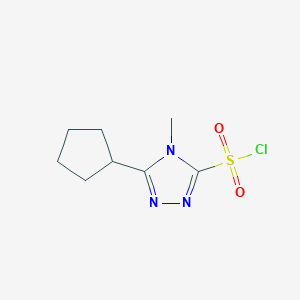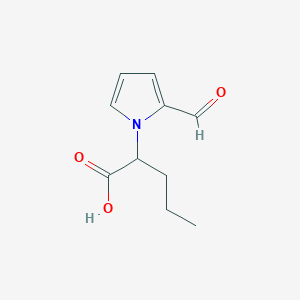
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives.
Another method involves the Clauson-Kaas reaction, which is used to synthesize pyrrole derivatives from primary amines and 2,5-dimethoxytetrahydrofuran . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Maillard reactions or other synthetic routes that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反应分析
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanoic acid
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanoic acid
Substitution: Halogenated or nitrated pyrrole derivatives
科学研究应用
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and cell proliferation . The formyl group and the pyrrole ring play crucial roles in these interactions, enabling the compound to exert its effects on different cellular processes.
相似化合物的比较
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be compared with other similar compounds, such as:
- 2-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)acetic acid
- 2-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
These compounds share the pyrrole ring structure but differ in the substituents attached to the ring. The unique combination of the formyl group and the pentanoic acid side chain in this compound contributes to its distinct chemical and biological properties.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-(2-formylpyrrol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-4-9(10(13)14)11-6-3-5-8(11)7-12/h3,5-7,9H,2,4H2,1H3,(H,13,14) |
InChI 键 |
AQJNGHJQGDJPQR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)O)N1C=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


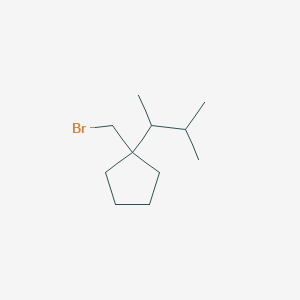
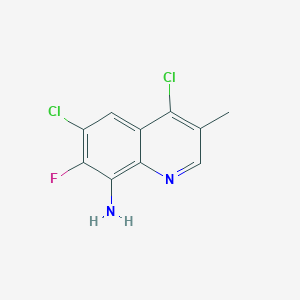

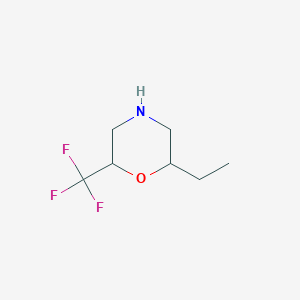

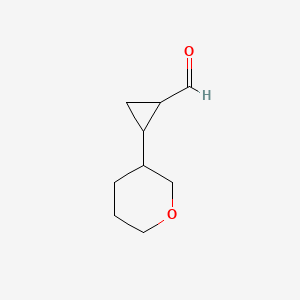
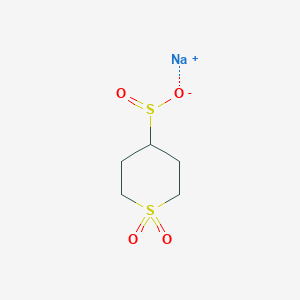

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
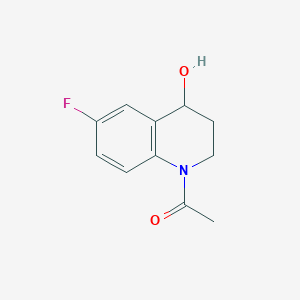
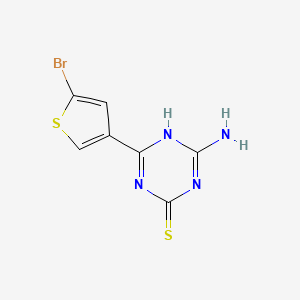
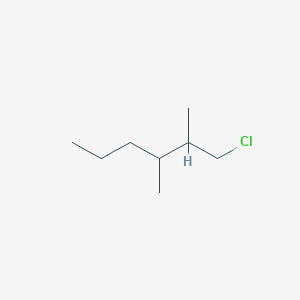
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
